molecular formula C8H17NO B13560812 [2-(Aminomethyl)cyclohexyl]methanol

[2-(Aminomethyl)cyclohexyl]methanol

Cat. No.: B13560812
M. Wt: 143.23 g/mol
InChI Key: XFFZQFRWYUXKKK-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)cyclohexyl]methanol is a valuable cyclohexane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features both aminomethyl and hydroxymethyl functional groups on a cyclohexane ring, making it a versatile building block for chemical synthesis. Its primary research application is as a key synthetic intermediate or precursor in the development and study of GABA (γ-aminobutyric acid) analogs, a class of compounds with important neurological activities . The structural motif of a functionalized cyclohexane ring with an aminomethyl group is a critical component of several neuroactive pharmaceuticals, most notably the gabapentinoid family . Researchers utilize this compound to explore structure-activity relationships, develop novel synthetic pathways, and create new chemical entities for biological evaluation. The compound is offered exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[2-(aminomethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H17NO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6,9H2

InChI Key

XFFZQFRWYUXKKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)CO

Origin of Product

United States

Preparation Methods

Method Summary:

  • Starting with 1-(nitromethyl)cyclohexyl acetic acid or its esters, catalytic hydrogenation is performed using palladium on activated carbon (Pd/C) as the catalyst.
  • The reaction typically occurs under normal pressure in methanol as solvent.
  • After completion, catalyst removal by filtration and concentration of the filtrate leads to crystallization of the product.
  • Yields reported range from 51% to 80%, with melting points around 164–169 °C indicating high purity.
Step Reagents & Conditions Outcome Yield (%) Melting Point (°C)
1 1-(nitromethyl)cyclohexyl acetic acid + Pd/C, H2, MeOH, rt Hydrogenation to amine-alcohol 80 164–169
2 1-(nitromethyl)cyclohexyl acetic acid benzyl ester + Pd/C, H2, MeOH, rt Hydrogenation to amine-alcohol 51 168

Source: Patent CN1221525C, 1999

Analysis:

This method is straightforward and scalable, leveraging well-established catalytic hydrogenation. The use of palladium catalysts ensures selectivity and mild conditions, minimizing side reactions. The crystallization step aids in purification, making this route practical for industrial applications.

Nucleophilic Substitution via Mesylate Intermediates

Another synthetic route involves converting the alcohol group into a good leaving group (mesylate), followed by nucleophilic substitution with cyclohexylamine to form the aminomethyl moiety.

Method Summary:

  • Alcohols are reacted with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine (TEA) at low temperature (0°C) in dry dichloromethane (DCM).
  • The resulting mesylate intermediate is isolated by evaporation and washing.
  • This intermediate is then reacted with cyclohexylamine and potassium carbonate in dry dimethylformamide (DMF) at 80°C overnight.
  • Workup includes solvent evaporation, extraction with ethyl acetate, washing, drying, and evaporation to yield the amine product.
  • Yields range from 60% to 80%, with crystalline products obtained.
Step Reagents & Conditions Outcome Yield (%) Notes
1 Alcohol + Methanesulfonyl chloride + TEA, 0°C, DCM Formation of mesylate intermediate 55–75 Isolated by crystallization
2 Mesylate + Cyclohexylamine + K2CO3, 80°C, DMF, overnight Nucleophilic substitution to amine 60–80 Purified by extraction

Source: Egyptian Pharmaceutical Journal

Analysis:

This method offers versatility in modifying the aminomethyl substituent through substitution reactions. The use of mesylates as intermediates is a classical approach to introduce amines efficiently. The reaction conditions are mild, and the yields are satisfactory for synthetic purposes.

Reduction of Enantiomerically Pure Amides

A stereoselective preparation involves the reduction of enantiomerically pure cyclohexanedicarboxylic acid monoamides to yield this compound.

Analysis:

This method is crucial when enantiomeric purity is required, especially for pharmaceutical intermediates. The reduction of amides to amines/alcohols is a well-known transformation but requires careful control to preserve stereochemistry.

Reaction with Bicyclic Anhydrides for Intermediate Formation

The compound this compound is also used as a reactant with bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboxylic anhydride to form advanced intermediates.

Method Summary:

  • The aminomethyl alcohol reacts with the anhydride in the presence of a base.
  • The reaction is performed in various solvents such as aromatic hydrocarbons (benzene, toluene), alcohols, esters, ethers, or amides (e.g., DMF).
  • Temperature ranges from 10°C to 150°C, typically 100-125°C.
  • Azeotropic removal of water can accelerate the reaction.
  • The process yields intermediates useful for further synthetic elaboration.
Step Reagents & Conditions Outcome Notes
1 This compound + bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride + base, 100-125°C, solvent Intermediate formation Water removal accelerates reaction

Source: Patent WO2013014665A1

Analysis:

This method highlights the utility of the compound as a building block in complex molecule synthesis. The flexibility in solvent choice and reaction conditions allows optimization for yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation 1-(nitromethyl)cyclohexyl acetic acid/ester Pd/C, H2, MeOH, rt 51–80 Simple, scalable, high purity
Mesylate intermediate substitution Alcohol derivative Methanesulfonyl chloride, TEA, DCM; then cyclohexylamine, K2CO3, DMF, 80°C 60–80 Versatile, moderate temperature
Reduction of enantiopure amides trans-1,2-cyclohexanedicarboxylic acid monoamide Reducing agents (unspecified), controlled temp Not specified Stereoselective, chiral product
Reaction with bicyclic anhydrides This compound Base, aromatic/alcohol/ester solvents, 100-125°C Not specified Intermediate synthesis, water removal accelerates

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Aminomethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines

    Substitution: Substituted derivatives

Scientific Research Applications

Chemistry: [2-(Aminomethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The hydroxymethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between [2-(Aminomethyl)cyclohexyl]methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes Reference
This compound (Target) C8H17NO 143.23 Primary amine, primary alcohol Potential pharmaceutical intermediate N/A
2-(1-(Aminomethyl)cyclohexyl)ethanol C9H19NO 157.25 Primary amine, secondary alcohol Derived from gabapentin; neurological applications
[2-(1-Piperazinylmethyl)cyclohexyl]methanol C12H24N2O 212.34 Piperazine ring, primary alcohol Drug delivery (piperazine enhances solubility)
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol C10H19F2NO 207.26 Secondary amine (difluoroethyl), primary alcohol Enhanced metabolic stability (fluorine effect)
2-(Cyclohexyl-methyl-amino)-ethanol C9H19NO 157.25 Tertiary amine, secondary alcohol Surfactant or solvent applications
2-(2-(1-(Aminomethyl)cyclohexyl)acetoxy)ethyl-2-(4-isobutylphenyl)propanoate (9c) C24H37NO4 403.56 Ester, primary amine Prodrug design (ester hydrolysis)

Spectroscopic and Physical Properties

  • IR Spectroscopy: Primary amine (N-H stretch): ~3300 cm⁻¹ (observed in analogs like 9c and 9d) . Alcohol (O-H stretch): ~3200–3600 cm⁻¹ (broad, as in cyclohexanemethanol derivatives) .
  • NMR Data: Cyclohexyl protons resonate at δ 1.0–2.5 ppm (1H and 13C), with aminomethyl (-CH2NH2) signals near δ 2.7–3.1 ppm .

Q & A

Basic: What are the common synthetic routes for [2-(Aminomethyl)cyclohexyl]methanol, and how can reaction conditions be optimized for laboratory-scale synthesis?

[Answer]
The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to introduce the aminomethyl and hydroxymethyl groups onto the cyclohexane ring. Key steps include:

  • Step 1 : Cyclohexane ring functionalization using protecting groups (e.g., tert-butoxycarbonyl, Boc) to ensure regioselectivity .
  • Step 2 : Aminomethylation via coupling with ammonia derivatives or alkylamines under catalytic conditions (e.g., Pd₂(dba)₃/BINAP systems) .
  • Step 3 : Deprotection and final purification via column chromatography or recrystallization .
    Optimization strategies :
  • Adjusting reaction temperature (e.g., 100°C for coupling reactions) and solvent polarity (toluene or THF) to improve yields .
  • Using catalysts like LHMDS (lithium hexamethyldisilazide) to enhance reaction efficiency .

Basic: How is this compound characterized to confirm its structural integrity and purity?

[Answer]
Characterization involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To verify the cyclohexane backbone, aminomethyl (–CH₂NH₂), and hydroxymethyl (–CH₂OH) groups .
    • Mass Spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular weight (e.g., m/z 158 [M + H]⁺ for C₈H₁₇NO) .
  • Chromatography :
    • RP-HPLC : Validates purity (>95%) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
  • Physical Properties : Melting point and logP (partition coefficient) determination to assess hydrophobicity .

Advanced: How do structural modifications to the cyclohexyl or aminomethyl groups influence the compound's binding affinity to biological targets?

[Answer]
Structure-activity relationship (SAR) studies reveal:

  • Cyclohexane Substitution : Bulky substituents (e.g., methyl groups) enhance steric hindrance, reducing off-target interactions but may lower solubility .
  • Aminomethyl Group : Protonation at physiological pH enables hydrogen bonding with receptors (e.g., G-protein-coupled receptors) .
  • Hydroxymethyl Position : Stereochemistry (cis vs. trans) affects binding; cis isomers show higher affinity for specific targets due to spatial alignment .
    Methodology :
  • Docking Simulations : To predict binding modes using software like AutoDock .
  • In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., ³H-labeled analogs) .

Advanced: What strategies are employed to resolve contradictions in biological activity data observed across different assay systems for this compound derivatives?

[Answer]
Contradictions often arise from assay-specific variables:

  • Receptor Density : Overexpression in cell lines vs. native tissues alters EC₅₀ values .
  • Membrane Permeability : Differences in logP (e.g., 0.86 for cyclohexane derivatives) impact cellular uptake .
    Resolution strategies :
  • Orthogonal Assays : Combine radioligand binding, functional cAMP assays, and patch-clamp electrophysiology .
  • Metabolic Stability Testing : Liver microsome assays to rule out pharmacokinetic confounders .

Advanced: How can computational modeling be integrated into the design of this compound derivatives with enhanced receptor specificity?

[Answer]
Computational approaches include:

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to identify stable binding conformations .
  • QSAR Models : Relates substituent electronic properties (e.g., Hammett σ constants) to activity .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications .
    Case Study : Derivatives with electron-withdrawing groups on the cyclohexane ring showed 10-fold higher selectivity for serotonin receptors in silico, validated via SPR (surface plasmon resonance) .

Advanced: What methodological considerations are critical when scaling multi-step synthesis protocols for this compound from milligram to gram quantities without compromising yield?

[Answer]
Key considerations :

  • Catalyst Loading : Reduce Pd₂(dba)₃ usage from 5 mol% to 1–2 mol% to lower costs while maintaining efficiency .
  • Solvent Scaling : Transition from batch to flow chemistry for exothermic steps (e.g., nitro group reduction) .
  • Intermediate Stability : Protect amine intermediates (e.g., Boc protection) to prevent degradation during storage .
  • Purification : Replace column chromatography with crystallization for high-volume intermediates (e.g., tert-butyl carbamate derivatives) .

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